(2-Phenoxypyridin-4-yl)methanamine
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Overview
Description
(2-Phenoxypyridin-4-yl)methanamine is an organic compound with the molecular formula C12H12N2O It is a derivative of pyridine and phenol, characterized by the presence of a methanamine group attached to the 4-position of the pyridine ring and a phenoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxypyridin-4-yl)methanamine typically involves the reaction of 2-phenoxypyridine with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired methanamine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Phenoxypyridin-4-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanamine group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Phenoxypyridin-4-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (2-Phenoxypyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Phenoxypyridin-4-yl)methanamine hydrochloride: A similar compound with a hydrochloride salt form, which may have different solubility and stability properties.
This compound dihydrochloride: Another derivative with two hydrochloride groups, potentially offering different reactivity and application profiles.
Uniqueness
This compound is unique due to its specific combination of a phenoxy group and a methanamine group attached to a pyridine ring. This structure provides distinct chemical properties, such as enhanced reactivity and potential biological activity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
(2-phenoxypyridin-4-yl)methanamine |
InChI |
InChI=1S/C12H12N2O/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h1-8H,9,13H2 |
InChI Key |
PJFOUMAUWJEBRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CC(=C2)CN |
Origin of Product |
United States |
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